molecular formula C14H15N3O2 B5571048 methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate

methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate

Cat. No. B5571048
M. Wt: 257.29 g/mol
InChI Key: STLYQXLASQBOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an alkyl or aryl group and R2, R3 are H, alkyl, aryl, or a combination thereof . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has one CH replaced by nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate” would depend on its specific structure and functional groups. Carbamates generally have moderate polarity and can form hydrogen bonds, affecting their solubility and reactivity .

Scientific Research Applications

Antitumor Properties

Carbamate derivatives have been explored for their antitumor activities. For example, the study of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its isomers revealed significant biological activity against cancer cells. The S-isomer showed more potency than the R-isomer, highlighting the importance of stereochemistry in the design of antitumor agents (Temple & Rener, 1992). Further modifications of the carbamate group in similar compounds demonstrated that the presence of a carbamate group is crucial for activity, with changes in the alkyl group affecting the compound's efficacy (Temple, Rener, & Comber, 1989).

Antimicrobial and Antifilarial Activities

Methyl carbamates have shown potential as antimicrobial and antifilarial agents. Research into methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant activity against leukemia cells and in vivo antifilarial activity against Acanthocheilonema viteae, suggesting a mitotic blocking mechanism as its primary mode of action (Kumar et al., 1993).

Neuroprotective Effects

The study of N-methyl-4-phenylpyridinium (MPP+), a metabolite related to the structure of interest, has provided insights into the mechanisms of neurotoxicity and potential neuroprotective strategies. MPP+ selectively damages dopamine neurons by inhibiting mitochondrial function, a process potentially relevant to the study of Parkinson's disease and other neurodegenerative conditions (Javitch, D'Amato, Strittmatter, & Snyder, 1985).

Synthesis and Application in Chemical Processes

The synthesis of methyl N-phenyl carbamate from aniline using green chemistry approaches highlights the importance of developing environmentally friendly methods for producing valuable chemical intermediates. Studies have demonstrated efficient synthesis routes, providing a foundation for further research into the synthesis and applications of methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate (Yalfani et al., 2015).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. Many carbamates are toxic due to their inhibition of acetylcholinesterase .

properties

IUPAC Name

methyl N-[4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-3-8-12(13(15)16-9)10-4-6-11(7-5-10)17-14(18)19-2/h3-8H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLYQXLASQBOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate

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